molecular formula C12H15N3O2S B5710537 3-(5-ethyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-(5-ethyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B5710537
M. Wt: 265.33 g/mol
InChI Key: WCWIQDNITYUZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-ethyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as EFT-508 and has been studied for its ability to inhibit certain enzymes that play a role in cancer progression.

Mechanism of Action

The mechanism of action of EFT-508 involves the inhibition of MNK1/2 activity. MNK1/2 is a kinase that phosphorylates eukaryotic initiation factor 4E (eIF4E), which is a key component of the mRNA translation machinery. By inhibiting MNK1/2, EFT-508 prevents the phosphorylation of eIF4E and thus reduces the translation of oncogenes.
Biochemical and Physiological Effects:
EFT-508 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of MNK1/2, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce tumor growth in animal models. It has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of EFT-508 as a research tool is that it is a specific inhibitor of MNK1/2, which allows for the study of the role of this enzyme in cancer progression. However, one limitation is that it may not be effective in all types of cancer, and its effects may be influenced by other factors such as the genetic makeup of the cancer cells.

Future Directions

There are several potential future directions for research on EFT-508. One area of interest is the development of combination therapies that include EFT-508 along with other drugs or treatments. Another direction is the study of the effects of EFT-508 on other signaling pathways that may be involved in cancer progression. Additionally, further research is needed to determine the optimal dosing and administration of EFT-508 for therapeutic use.

Synthesis Methods

The synthesis of EFT-508 involves several steps, including the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with diethyl malonate to form a thiadiazole intermediate. This intermediate is then reacted with 5-ethyl-2-furoic acid chloride to form the desired product, EFT-508.

Scientific Research Applications

EFT-508 has been studied for its potential use in cancer therapy. Specifically, it has been shown to inhibit the activity of the enzyme MNK1/2, which is involved in the regulation of mRNA translation. This inhibition leads to a decrease in the expression of certain oncogenes, which can slow or halt cancer progression.

properties

IUPAC Name

3-(5-ethylfuran-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-9-4-5-10(17-9)6-7-11(16)13-12-15-14-8(2)18-12/h4-5H,3,6-7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWIQDNITYUZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.